3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
Overview
Description
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride is a complex organic compound featuring a unique combination of heterocyclic structures
Mechanism of Action
Target of Action
The compound contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound. Compounds with this structure have been found to exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory effects . The specific target would depend on the exact structure and functional groups present in the compound.
Biochemical Analysis
Biochemical Properties
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with protein-tyrosine phosphatase 1B (PTP1B) and chemokine receptor type 4 (CXCR4), exhibiting selective agonist properties . These interactions are crucial as they influence the biochemical pathways and reactions within the cell.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to exhibit cytotoxic activity against tumor and non-tumor mammalian cell lines, including rat glial (C6), human cervical (HeLa), colon adenocarcinoma (CaCo-2), mouse embryo (3T3-L1), and rat heart myoblast (H9c2) cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a selective agonist for protein-tyrosine phosphatase 1B (PTP1B) and chemokine receptor type 4 (CXCR4), influencing various signaling pathways . These interactions at the molecular level are critical for understanding its biochemical and therapeutic potential.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been observed. For instance, it has been shown to exhibit moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani . These dosage-dependent effects are essential for determining its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The 1,2,4-oxadiazole heterocycle is known for its hydrolytic and metabolic stability, making it an important pharmacophore in drug design . Understanding these metabolic pathways is crucial for its application in biochemical research and drug development.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. These interactions affect its localization and accumulation within specific cellular compartments . Understanding these transport and distribution mechanisms is essential for its application in therapeutic and diagnostic settings.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydroxylamine to form an amidoxime, which then cyclizes in the presence of an acid or base to form the 1,2,4-oxadiazole ring.
Cyclopropyl group introduction: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Construction of the pyrazolo[4,3-c]pyridine core: This involves the condensation of a hydrazine derivative with a suitable diketone or ketoester, followed by cyclization under acidic or basic conditions.
Final assembly and hydrochloride formation: The final step involves the coupling of the 1,2,4-oxadiazole and pyrazolo[4,3-c]pyridine moieties, followed by treatment with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the pyrazolo[4,3-c]pyridine ring.
Reduction: Reduction reactions can target the oxadiazole ring or the pyrazolo[4,3-c]pyridine core, potentially leading to ring opening or hydrogenation.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include various substituted derivatives of the original compound, as well as ring-opened or hydrogenated products.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound has potential as a pharmacophore in drug discovery. Its heterocyclic rings are known to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects. It may exhibit activity against various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to polymers or other industrial products.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
- 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine sulfate
Uniqueness
The hydrochloride salt form of the compound may offer improved solubility and stability compared to other similar compounds. This can enhance its bioavailability and efficacy as a therapeutic agent. Additionally, the specific combination of the cyclopropyl group and the heterocyclic rings may confer unique biological activity, distinguishing it from other related compounds.
Properties
IUPAC Name |
3-cyclopropyl-5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-1,2,4-oxadiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O.ClH/c1-17-9-4-5-13-6-8(9)10(15-17)12-14-11(16-18-12)7-2-3-7;/h7,13H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKSLAGDXMXQKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNCC2)C(=N1)C3=NC(=NO3)C4CC4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1332529-27-7 | |
Record name | 1H-Pyrazolo[4,3-c]pyridine, 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1332529-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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